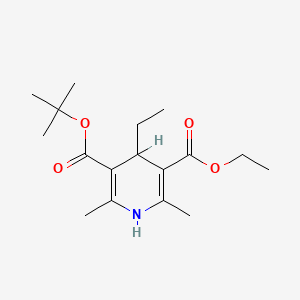
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds . It is known for its unique structure, which includes tert-butyl and ethyl groups attached to a dihydropyridine ring.
準備方法
The synthesis of tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method provides good yields and is widely used in laboratory settings.
化学反応の分析
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet SiO2 . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications. It is used in the study of electrochemical oxidation mechanisms in ethanol/water solutions on a glassy carbon electrode . Additionally, it serves as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions . Its unique structure makes it valuable in the synthesis of various biologically active compounds.
作用機序
The mechanism of action of tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it can participate in free radical reactions, where it loses a bromine atom to form a succinimidyl radical . This radical can then interact with other molecules, leading to various chemical transformations.
類似化合物との比較
tert-Butyl ethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be compared with similar compounds such as di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate . While both compounds share a similar dihydropyridine core, the presence of different substituents (tert-butyl and ethyl groups) in this compound gives it unique chemical properties and reactivity.
特性
CAS番号 |
94266-03-2 |
|---|---|
分子式 |
C17H27NO4 |
分子量 |
309.4 g/mol |
IUPAC名 |
5-O-tert-butyl 3-O-ethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H27NO4/c1-8-12-13(15(19)21-9-2)10(3)18-11(4)14(12)16(20)22-17(5,6)7/h12,18H,8-9H2,1-7H3 |
InChIキー |
USGTYZQEEZQSHH-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
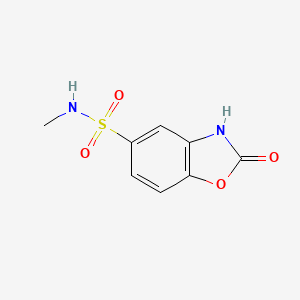



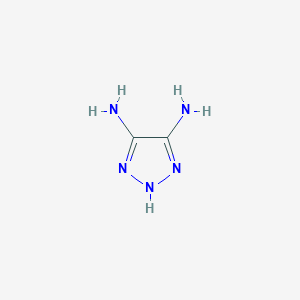
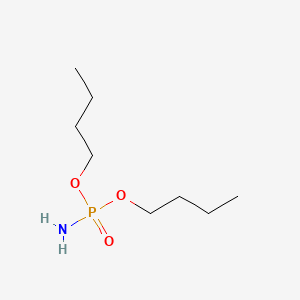
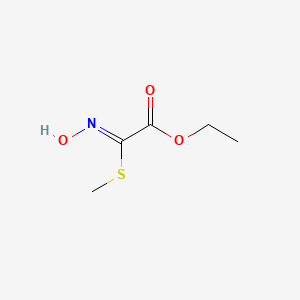
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)

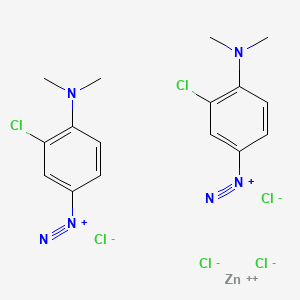

![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
